molecular formula C6H7ClN2O2 B1354377 6-Chloro-5-ethyluracil CAS No. 20295-24-3

6-Chloro-5-ethyluracil

Cat. No. B1354377
CAS RN: 20295-24-3
M. Wt: 174.58 g/mol
InChI Key: FGJRVKJHXCITAA-UHFFFAOYSA-N
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Description

6-Chloro-5-ethyluracil is a chemical compound with the molecular formula C6H7ClN2O2 . It has an average mass of 174.585 Da and a mono-isotopic mass of 174.019608 Da .


Synthesis Analysis

The synthesis of 6-Chloro-5-ethyluracil and its analogs has been described in several methods. One of the methods involves the use of 5-alkyl-6-chlorouracil as a starting compound .


Molecular Structure Analysis

The molecular structure of 6-Chloro-5-ethyluracil is based on its molecular formula, C6H7ClN2O2 . Detailed structural analysis can be performed using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving 6-Chloro-5-ethyluracil can be analyzed using various tools like the interactive chemical reaction platform, SCAN . It offers a chemical reaction path network database, visualization, and network analysis tools .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-5-ethyluracil can be analyzed based on its molecular structure . These properties include color, density, hardness, and melting and boiling points .

Scientific Research Applications

Antimicrobial Activity

  • Scientific Field: Medicinal Chemistry .
  • Application Summary: 6-Chloro-5-ethyluracil has been used in the synthesis of novel 5-alkyl-6-substituted uracils and related derivatives, which have been tested for their antimicrobial activity .
  • Methods of Application: The 6-Chloro-5-ethyluracil was prepared from the corresponding 5-alkybarbituric acids via treatment with phosphorus oxychloride and N, N -dimethylaniline to yield the corresponding 5-alkyl-2,4,6-trichloro-pyrimidines, which were selectively hydrolyzed by heating in 10% aqueous sodium hydroxide for 30 minutes .
  • Results: Compound 6h displayed potent broad-spectrum antibacterial activity, while compound 6b showed moderate activity against the Gram-positive bacteria. All the tested compounds were practically inactive against Candida albicans .

Synthesis of Antiviral Agents

  • Scientific Field: Organic Chemistry .
  • Application Summary: 6-Chloro-5-ethyluracil is used as a starting compound for the synthesis of HEPT analogs, which are one of the most studied groups of non-nucleoside inhibitors of HIV reverse transcriptase .
  • Methods of Application: The required 5-alkyl-6-chlorouracils are prepared by hydrolysis of 5-alkyl-6-chloro-2,4-dimethoxypyrimidines in boiling conc. HCl .
  • Results: The use of 5-alkyl-6-chlorouracil as a starting compound for the synthesis of HEPT analogs was first proposed by Son et al .

Synthesis of 5-Alkyl-6-Substituted Uracils

  • Scientific Field: Organic Chemistry .
  • Application Summary: 6-Chloro-5-ethyluracil has been used in the synthesis of novel 5-alkyl-6-substituted uracils and related derivatives .
  • Methods of Application: The 6-Chloro-5-ethyluracil was prepared from the corresponding 5-alkybarbituric acids via treatment with phosphorus oxychloride and N, N -dimethylaniline to yield the corresponding 5-alkyl-2,4,6-trichloro-pyrimidines, which were selectively hydrolyzed by heating in 10% aqueous sodium hydroxide for 30 minutes .
  • Results: The reaction of compounds with 1-substituted piperazines yielded the corresponding 5-alkyl-6- (4-substituted-1-piperazinyl)uracils .

Synthesis of 1-[(2-Hydroxyethoxy)methyl]-6-(phenylsulfanyl)thymine (HEPT) Analogs

  • Scientific Field: Medicinal Chemistry .
  • Application Summary: 6-Chloro-5-ethyluracil is used as a starting compound for the synthesis of HEPT analogs, which are one of the most studied groups of non-nucleoside inhibitors of HIV reverse transcriptase .
  • Methods of Application: Several methods for the synthesis of HEPT and its analogs have been described, including the introduction of an arylsulfanyl group into uracil by lithiation, and the introduction of an aryl sulfanyl group into uracil by nucleophilic substitution of the halogen in 6-chloropyrimidines .
  • Results: The use of 5-alkyl-6-chlorouracil as a starting compound for the synthesis of HEPT analogs was first proposed by Son et al .

Synthesis of 8-Alkyltetrazolo Pyrimidine Diones

  • Scientific Field: Organic Chemistry .
  • Application Summary: 6-Chloro-5-ethyluracil has been used in the synthesis of 8-alkyltetrazolo pyrimidine diones .
  • Methods of Application: The 6-Chloro-5-ethyluracil was prepared from the corresponding 5-alkybarbituric acids via treatment with phosphorus oxychloride and N, N -dimethylaniline to yield the corresponding 5-alkyl-2,4,6-trichloro-pyrimidines, which were selectively hydrolyzed by heating in 10% aqueous sodium hydroxide for 30 minutes. The target 8-alkyltetrazolo pyrimidine diones were prepared via the reaction of 5a - c with sodium azide .
  • Results: The synthesized compounds were tested for in vitro activities against a panel of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans. All the tested compounds were practically inactive against Candida albicans .

Synthesis of Various Drugs

  • Scientific Field: Pharmaceutical Chemistry .
  • Application Summary: 6-Chloro-5-ethyluracil is used as an intermediate in the synthesis of various drugs, such as antiviral, antitumor, and antibacterial agents .
  • Methods of Application: 5-Ethyluracil can be synthesized through various methods, including the reaction of ethyl malonyl chloride with urea or ethyl carbamoyl chloride with malonic acid. Another method involves the reaction of ethyl acetoacetate with urea in the presence of a strong base .
  • Results: The compound has properties that make it stable and non-toxic, and it can be synthesized through various methods. As research continues, the potential therapeutic applications of 5-Ethyluracil may become even more apparent .

properties

IUPAC Name

6-chloro-5-ethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-2-3-4(7)8-6(11)9-5(3)10/h2H2,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJRVKJHXCITAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=O)NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474027
Record name 6-Chloro-5-ethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-ethyluracil

CAS RN

20295-24-3
Record name 6-Chloro-5-ethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AA Al-Turkistani, OA Al-Deeb, NR El-Brollosy… - Molecules, 2011 - mdpi.com
6-Chloro-5-ethyl-, n-propyl- and isopropyluracils 5a-c were efficiently prepared from the corresponding 5-alkybarbituric acids 3a-cvia treatment with phosphorus oxychloride and N,N-…
Number of citations: 18 www.mdpi.com
N Lee, YW Kim, KH Kim, DK Kim - Journal of heterocyclic …, 1997 - Wiley Online Library
… Since there is no precedent for our approach, a model study with 6-chloro-5-ethyluracil 6a was carried out in advance. First, the regioselective introduction of the benzyloxymethyl group …
Number of citations: 6 onlinelibrary.wiley.com
MA Al-Alshaikh, AA El-Emam, OA Al-Deeb… - Acta Crystallographica …, 2015 - scripts.iucr.org
… Compound (I): A mixture of 6-chloro-5-ethyluracil (349 mg, 2.0 mmol), 1-phenylpiperazine (325 mg, 2.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol), in ethanol (8 ml)…
Number of citations: 3 scripts.iucr.org
F Wormstädt, M Gütschow, K Eger… - Journal of …, 2000 - Wiley Online Library
… In the present case, on reacting 6-chloro-5ethyluracil 17 with 5 in 1-butanol at 70 for three hours, suitable conditions for the preparation of 18 were found. …
Number of citations: 6 onlinelibrary.wiley.com
RI Al-Wabli, HA Ghabbour, S Lahsasni… - … New Crystal Structures, 2016 - degruyter.com
… 6-Chloro-5-ethyluracil (1.75 g, 0.01 mol) and m-thiocresol (1.24 g, 0.01 mol) were added to a solution of potassium hydroxide (0.56 g, 0.01 mol), in ethanol (50 mL), and the mixture was …
Number of citations: 4 www.degruyter.com
TD KULIKOWSKI, D SHUGAR - Acta …, 1971 - Panstwowe Wydawnictwo Naukowe.
Number of citations: 0

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